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molecular formula C15H14O B092503 Bis(2-methylphenyl)methanone CAS No. 1018-97-9

Bis(2-methylphenyl)methanone

Cat. No. B092503
M. Wt: 210.27 g/mol
InChI Key: QPRFAFKPBOLMDI-UHFFFAOYSA-N
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Patent
US06916841B2

Procedure details

Step 2 Under anhydrous conditions benzothiazole was dissolved in THF (0.35 M). At −78° C. added BuLi (1.1 eq). After 1 h at −78° C., added the amide from step 1 in THF, over 15 min. The reaction was allowed to warm to 25° C. After stirring at 25° C. for 1 day, workup with ethyl acetate and water and chromatography afforded pure tolyl ketone product (52%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
52%

Identifiers

REACTION_CXSMILES
S1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2N=C1.[Li][CH2:11][CH2:12][CH2:13][CH3:14].[C:15](OCC)(=O)C.O.[CH2:22]1[CH2:26][O:25][CH2:24][CH2:23]1>>[C:13]1([CH3:14])[C:23]([C:24]([C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=2[CH3:15])=[O:25])=[CH:22][CH:26]=[CH:11][CH:12]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C=NC2=C1C=CC=C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
After stirring at 25° C. for 1 day
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
over 15 min
Duration
15 min

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C=1(C(=CC=CC1)C(=O)C1=C(C=CC=C1)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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